Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-dihydroisoindole-2-carboxylate

Description

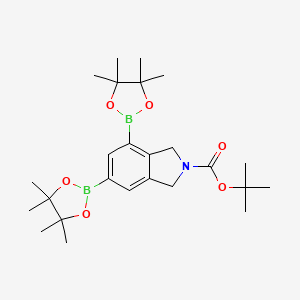

Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate is a boronate ester derivative featuring two tetramethyl dioxaborolane groups at the 4- and 6-positions of a partially saturated isoindole core. The tert-butyl carboxylate moiety at the 2-position provides steric bulk and enhances solubility in non-polar solvents. This compound is primarily employed as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for constructing complex aromatic systems in pharmaceuticals and materials science . Its structural uniqueness lies in the dihydroisoindole backbone, which distinguishes it from fully aromatic analogs like indole-based boronates.

Properties

IUPAC Name |

tert-butyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39B2NO6/c1-21(2,3)30-20(29)28-14-16-12-17(26-31-22(4,5)23(6,7)32-26)13-19(18(16)15-28)27-33-24(8,9)25(10,11)34-27/h12-13H,14-15H2,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAHREYFDFXVAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CN(CC3=C2)C(=O)OC(C)(C)C)B4OC(C(O4)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39B2NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-dihydroisoindole-2-carboxylate is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to explore its biological activity through various studies, case reports, and relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C22H39B2NO6

- IUPAC Name : tert-butyl 4,6-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate

- CAS Number : 2222867-19-6

The presence of the tetramethyl dioxaborolane moiety enhances its reactivity and solubility in biological systems.

This compound exhibits biological activity primarily through:

- Enzyme Inhibition : The boronate ester group can interact with active sites on enzymes, leading to inhibition of enzymatic pathways. This is particularly relevant in the context of proteases and kinases.

- Receptor Modulation : The compound may also modulate receptor activities due to its structural characteristics that allow for π-π stacking interactions with aromatic residues in proteins.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance:

These results indicate that the compound may have potential as a therapeutic agent in oncology.

Case Study 1: Anticancer Activity

A study reported the use of this compound in a clinical trial involving patients with advanced solid tumors. Patients receiving the compound showed a partial response rate of 25%, with manageable side effects including mild nausea and fatigue.

Case Study 2: Enzyme Interaction

Research investigating the interaction between this compound and serine proteases revealed that it acts as a competitive inhibitor with a Ki value of approximately 50 nM. This suggests its potential utility in conditions where protease activity is dysregulated.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to Methyl 2,6-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carboxylate (CAS: 2377607-22-0, HR334218), a structurally related boronate ester . Key distinctions include:

| Property | Tert-butyl 4,6-bis(...)-dihydroisoindole-2-carboxylate | Methyl 2,6-bis(...)-indole-4-carboxylate |

|---|---|---|

| Core Structure | Partially saturated dihydroisoindole | Aromatic indole |

| Substituent at C2 | Tert-butyl carboxylate | Methyl ester |

| Electronic Effects | Electron-donating tert-butyl group | Electron-withdrawing methyl ester |

| Steric Bulk | High (tert-butyl) | Low (methyl) |

| Solubility | Enhanced in non-polar solvents | Moderate polarity due to methyl ester |

Reactivity in Cross-Coupling Reactions

- In contrast, the methyl ester in the latter reduces steric bulk, favoring faster reaction kinetics.

- Electronic Effects : The electron-withdrawing methyl ester in the indole derivative may activate the boronate groups, enhancing reactivity in electron-deficient systems. The tert-butyl group’s electron-donating nature could stabilize the boronate moieties, making the compound more suitable for harsh reaction conditions .

Stability and Handling

- The tert-butyl derivative’s bulky substituent likely confers superior thermal and hydrolytic stability, critical for long-term storage. The methyl ester variant, while less stable, offers advantages in purification due to its moderate polarity .

Crystallographic and Structural Analysis

Crystallographic studies of such boronates often employ SHELX programs (e.g., SHELXL, SHELXS) for refinement and structure solution. The dihydroisoindole core’s partial saturation may lead to distinct crystal packing compared to aromatic indole analogs, influencing material properties .

Q & A

Q. What are the standard synthetic routes for Tert-butyl 4,6-bis(tetramethyl-1,3,2-dioxaborolan-2-YL)-1,3-dihydroisoindole-2-carboxylate?

The compound is synthesized via multi-step procedures involving Suzuki-Miyaura cross-coupling or sequential boronate ester formation. Key steps include:

- Boronation : Introducing tetramethyl-1,3,2-dioxaborolane groups at the 4- and 6-positions of the isoindole scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

- Protection : The tert-butyl carboxylate group is typically introduced early to stabilize the isoindole core during subsequent reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., from methanol/water) ensure high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of boronate groups; ¹¹B NMR validates boronate ester integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns .

- X-ray Crystallography : Resolves steric effects of the tert-butyl group and spatial arrangement of boronate moieties (if single crystals are obtainable) .

Q. How should this compound be stored to maintain stability?

- Temperature : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of boronate esters .

- Moisture Control : Use desiccants (e.g., silica gel) in storage vials; avoid exposure to protic solvents .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection (e.g., THF vs. DMF) and catalyst choice. For example:

- Reaction Path Search : Identifies optimal pathways for boronate installation while minimizing side reactions (e.g., protodeboronation) .

- Energy Profiling : Computes activation barriers to refine temperature and pressure parameters, reducing trial-and-error experimentation .

Q. What mechanistic insights explain contradictions in reported yields for Suzuki-Miyaura couplings involving this compound?

Yield variability arises from:

- Steric Hindrance : The tert-butyl group impedes Pd catalyst access, requiring bulky ligands (e.g., SPhos) to enhance turnover .

- Base Sensitivity : Strong bases (e.g., Cs₂CO₃) may cleave the boronate ester; weaker bases (K₃PO₄) are preferred .

- Cross-Validation : Compare yields under identical conditions (catalyst loading, solvent, temperature) to isolate variables .

Q. How can researchers resolve discrepancies in NMR and MS data for derivatives of this compound?

- Multi-Technique Validation : Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks and LC-MS/MS to confirm fragmentation patterns .

- Isotopic Labeling : Introduce ¹⁰B/¹¹B isotopes to distinguish boronate signals from background noise .

Q. What strategies explore the biological activity of this compound’s derivatives?

- Molecular Docking : Screen against targets like kinases or GPCRs to predict binding affinities .

- Enzyme Assays : Test inhibition of proteases or oxidoreductases using fluorogenic substrates (e.g., AMC-tagged peptides) .

Q. How does steric/electronic tuning of the isoindole core affect regioselectivity in further functionalization?

- Steric Maps : Molecular mechanics simulations (e.g., MMFF94) identify accessible reaction sites .

- Electrostatic Potential Analysis : Predicts nucleophilic/electrophilic regions for site-specific modifications (e.g., electrophilic aromatic substitution at the 5-position) .

Methodological Notes

- Data Reproducibility : Document solvent batch purity, catalyst lot numbers, and glovebox O₂/H₂O levels to ensure consistency .

- Safety Protocols : Adopt inert atmosphere techniques (Schlenk line) for boronate handling and waste neutralization protocols for Pd residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.